![molecular formula C22H22N8O3 B1239214 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239214.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yl-4-triazolecarboxamide is an aromatic ether.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Başoğlu et al. (2013) explored the synthesis of various azole derivatives, including triazole compounds, and evaluated their antimicrobial activities. This research contributes to the understanding of the chemical properties and potential biological applications of similar compounds (Başoğlu et al., 2013).
Triazole Derivatives Synthesis
- Al-Smaisim (2010) conducted a study on the synthesis of 1,2,3-triazole compounds derived from 4-aminobenzoic acid, highlighting the structural importance of triazole in drug development and its therapeutic value in various medical fields (Al-Smaisim, 2010).
Antimicrobial and Antioxidant Activities
- Research by Sokmen et al. (2014) investigated the synthesis of triazole Schiff base and amine derivatives. They evaluated these compounds for antibacterial, antiurease, and antioxidant activities, underscoring the significance of these compounds in pharmaceutical research (Sokmen et al., 2014).
Reactions of Aminofurazan Carboxylic Acid Iminoester
- Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester, leading to the formation of various compounds, including 1,2,5-oxadiazol-3-amines. This study provides insight into the chemical reactions and potential applications of similar compounds in scientific research (Sergievskii et al., 2002).
Heterocyclic Compound Synthesis
- Chen et al. (2008) synthesized new heterocyclic compounds combining 1,2,4-triazole and 1,3,4-oxadiazole. This study highlights the diverse applications of these compounds in chemical synthesis and potential pharmacological uses (Chen et al., 2008).
Synthesis of 1,3,4-Oxadiazole Derivatives
- A study by Younis (2011) focused on synthesizing new 1,3,4-oxadiazole derivatives, illustrating the wide range of potential applications of these compounds in scientific research (Younis, 2011).
properties
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide |
---|---|
Molecular Formula |
C22H22N8O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H22N8O3/c1-14(2)19-18(25-29-30(19)21-20(23)27-33-28-21)22(31)26-24-12-16-9-6-10-17(11-16)32-13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H2,23,27)(H,26,31)/b24-12+ |
InChI Key |
GLZVHQXXRHVQQB-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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